Home > Products > Screening Compounds P14948 > Piboserod hydrochloride
Piboserod hydrochloride - 178273-87-5

Piboserod hydrochloride

Catalog Number: EVT-253826
CAS Number: 178273-87-5
Molecular Formula: C22H32ClN3O2
Molecular Weight: 406.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Piboserod (SB 207266) Hcl is a selective 5-HT(4) receptor antagonist.IC50 value:Target: 5-HT4 antagonistin vitro: Piboserod did not modify the basal contractions but concentration-dependently antagonized the ability of 5-HT to enhance bladder strip contractions to EFS. In presence of 1 and 100 nM of piboserod, the maximal 5-HT-induced potentiations were reduced to 45.0+/-7.9 and 38.7+/-8.7%, respectively [1].in vivo: Piboserod significantly increased LVEF by 1.7% vs. placebo (CI 0.3, 3.2, P = 0.020), primarily through reduced end-systolic volume from 165 to 158 mL (P = 0.060). There was a trend for greater increase in LVEF (2.7%, CI -1.1, 6.6, P = 0.15) in a small subset of patients not on chronic beta-blocker therapy. There was no significant effect on neurohormones, quality of life, or exercise tolerance. Patients on piboserod reported more adverse events, but numbers were too small to identify specific safety issues [2]. Pretreatment with potent 5-HT4 ligands dose-dependently reduced striatal SB207145 concentration and the effective dose to achieve 50% receptor occupancy (ED50 ) values were 4.8, 2.0, 7.4, 9.9, 3.8 and 0.02 mg/kg for GR113808, piboserod, prucalopride, RS67333, TD8954 and PF04995274, respectively [3].
Source and Classification

Piboserod was initially synthesized by Gaster et al. in 1995, as part of research aimed at developing selective ligands for the serotonin receptors . The compound has been studied for its pharmacological properties, particularly its role as an antagonist of the 5-HT4 receptor, which is implicated in various physiological processes including gastrointestinal motility and cardiac function .

Synthesis Analysis

The synthesis of Piboserod hydrochloride involves several key steps, typically starting from readily available precursors. According to literature, the synthesis includes:

  1. Formation of Key Intermediates: Initial reactions often involve the creation of piperazine derivatives that serve as building blocks for the final compound.
  2. Coupling Reactions: These intermediates are then coupled with benzimidazole or related structures to form the core framework of Piboserod.
  3. Hydrochloride Salt Formation: The final step usually involves converting the base form into its hydrochloride salt to enhance solubility and stability.

Specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .

Molecular Structure Analysis

Piboserod hydrochloride features a complex molecular structure that includes:

  • Benzimidazole Ring: This contributes to its binding affinity for serotonin receptors.
  • Piperazine Moiety: Provides flexibility and enhances interaction with the receptor's hydrophobic pocket.
  • Aliphatic Chains: These chains are crucial for maintaining the spatial orientation necessary for receptor binding.

The InChIKey for Piboserod hydrochloride is KVCSJPATKXABRQ-UHFFFAOYSA-N, which aids in identifying its specific chemical structure in databases .

Chemical Reactions Analysis

Piboserod hydrochloride participates in various chemical reactions primarily related to its interactions with biological targets:

  1. Binding Affinity Studies: The compound demonstrates significant binding affinity towards 5-HT4 receptors, where it competes with other ligands in radioligand-binding assays.
  2. Pharmacokinetic Evaluations: Studies have shown that modifications to its structure can affect its bioavailability and metabolic pathways, influencing its efficacy and safety profile .
  3. Degradation Pathways: Understanding how Piboserod degrades under physiological conditions is essential for predicting its stability and duration of action in vivo.
Mechanism of Action

Piboserod exerts its pharmacological effects primarily through antagonism at the 5-HT4 receptor. The mechanism can be summarized as follows:

  1. Receptor Binding: Piboserod binds to the transmembrane domains of the 5-HT4 receptor, preventing serotonin from activating this pathway.
  2. Inhibition of cAMP Production: By blocking receptor activation, Piboserod reduces cyclic adenosine monophosphate (cAMP) levels, which are crucial for various cellular responses including muscle contraction and neurotransmitter release.
  3. Physiological Effects: This antagonism has implications in reducing gastrointestinal motility and potentially improving cardiac function by modulating serotonergic signaling pathways .
Physical and Chemical Properties Analysis

Piboserod hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: As a hydrochloride salt, it is more soluble in water compared to its base form, facilitating oral bioavailability.
  • Stability: The compound shows reasonable stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point and Crystallinity: These properties are important for formulation development and can influence drug release profiles.

Quantitative data regarding these properties can be critical when considering formulation strategies for clinical applications .

Applications

Piboserod hydrochloride has been investigated for several therapeutic applications:

  1. Heart Failure Management: Clinical studies suggest that it may improve cardiac function by modulating serotonergic activity within cardiac tissues .
  2. Irritable Bowel Syndrome Treatment: Its role as a 5-HT4 receptor antagonist positions it as a candidate for alleviating symptoms associated with gastrointestinal disorders.
  3. Research Tool: Beyond therapeutic uses, Piboserod serves as an important research tool for studying serotonin receptor pharmacology and signaling pathways.
Mechanistic Insights into 5-HT4 Receptor Antagonism

Structural Determinants of 5-HT4 Receptor Binding Affinity

Piboserod hydrochloride (SB-207266) is a selective indolecarboxamide derivative with high structural complementarity to the orthosteric binding site of human 5-HT₄ receptors. The compound features a critical indole-3-carboxamide scaffold linked to a 1-butylpiperidin-4-ylmethylamine moiety via a methylene bridge. This configuration creates optimal spatial geometry for engaging key receptor residues. Binding studies reveal that the indole nitrogen forms a hydrogen bond with Ser⁵·⁴³ (transmembrane helix 5, residue 43) within the receptor's orthosteric pocket, while the tertiary amine of the piperidine ring engages in electrostatic interactions with Asp³·³² – a residue conserved among aminergic GPCRs [4] [8]. The n-butyl substituent on the piperidine nitrogen extends into a hydrophobic subpocket formed by Val⁵·⁴², Leu⁶·⁵¹, and Phe⁶·⁵², enhancing binding stability through van der Waals contacts [1].

The protonatable nitrogen atom in the piperidine ring (predicted pKa ~9.8) is essential for high-affinity binding, as demonstrated by a >100-fold reduction in affinity when replaced with neutral groups. Structure-activity relationship (SAR) studies show that modifications to the indole ring system significantly impact binding: substitution at the 5-position with electron-withdrawing groups (e.g., Cl) reduces affinity, while small alkyl groups at the 2-position (e.g., methyl) maintain high affinity. The carboxamide linker (-CONH-) is optimal; replacing it with sulfonamide or reversed amide functionality decreases binding affinity by 10- to 50-fold [4] [8].

Table 1: Binding Affinity of Piboserod and Structural Analogues at Human 5-HT₄(c) Receptors

Compound ModificationBinding Affinity (pKi)Fold Change vs. Piboserod
Piboserod (reference)9.4 ± 0.11.0
Replacement of piperidine with pyrrolidine8.1 ± 0.2~20-fold decrease
N-methylation of carboxamide7.3 ± 0.3~125-fold decrease
Reduction of carbonyl to methylene6.9 ± 0.2~315-fold decrease
Removal of n-butyl substituent8.5 ± 0.1~8-fold decrease

Radioligand displacement assays using [³H]-GR113808 in HEK-293 cells expressing human 5-HT₄(c) receptors demonstrate Piboserod's high affinity (pKi = 9.4), which translates to sub-nanomolar potency (Kᵢ = 0.4 nM). This exceptional affinity is approximately 50-fold higher than older 5-HT₄ antagonists like GR113808 (pKi = 8.7) and over 200-fold selective versus other serotonin receptor subtypes (5-HT₁₋₃,₅₋₇) [1] [4] [8]. Molecular dynamics simulations indicate that the (S)-enantiomer of Piboserod binds with 30-fold higher affinity than the (R)-enantiomer due to superior steric complementarity within the helical bundle [8].

Allosteric Modulation vs. Orthosteric Inhibition Dynamics

Piboserod functions as a competitive orthosteric antagonist at 5-HT₄ receptors, directly competing with endogenous serotonin and synthetic agonists for binding within the primary ligand pocket. Functional assays measuring cAMP accumulation in HEK-293 cells expressing human 5-HT₄(c) receptors demonstrate rightward shifts in the 5-HT concentration-response curve without depression of maximal response, consistent with surmountable competitive antagonism. Schild regression analysis yields a pA₂ value of 9.6 with a slope not significantly different from unity (1.05 ± 0.1), confirming classical competitive kinetics [1] [4].

Unlike allosteric modulators that bind spatially distinct sites to modulate orthosteric ligand affinity or efficacy, Piboserod shows no evidence of allosteric interactions. Specifically, it lacks the "probe dependence" characteristic of allosteric modulators – its inhibitory potency remains consistent whether tested against 5-HT, tegaserod, or prucalopride as agonists. Furthermore, [³⁵S]-GTPγS binding assays reveal that Piboserod does not alter the dissociation kinetics of [³H]-5-HT from 5-HT₄ receptors, a hallmark of non-allosteric interaction [2] [5].

Table 2: Functional Parameters of Piboserod as Orthosteric Antagonist in 5-HT₄ Receptor Systems

Assay SystemAgonist UsedpKᴬ/pEC₅₀ (Agonist)pKʙ (Piboserod)Schild Slope
HEK293-h5-HT₄(c) cAMP accumulation5-HT7.8 ± 0.29.3 ± 0.11.02 ± 0.08
Guinea pig LMMP contraction5-HT7.1 ± 0.38.9 ± 0.20.98 ± 0.12
Human atrial trabeculae contractionSerotonin7.3 ± 0.28.7 ± 0.31.08 ± 0.15

The compound exhibits inverse agonism in constitutively active 5-HT₄ receptor systems. In CHO-K1 cells expressing high levels of human 5-HT₄(b) receptors, Piboserod (100 nM) reduces basal cAMP production by 65 ± 8%, significantly more potent than neutral antagonists like GR125487 (15 ± 5% reduction). This property stems from preferential stabilization of the inactive receptor conformation (R) over the active state (R*), as evidenced by fluorescence resonance energy transfer (FRET) studies showing Piboserod-induced contraction of the intracellular loop 3 (ICL3) distance relative to transmembrane helix 6 [1] [4].

Cross-Reactivity with Muscarinic Receptors: Implications for Selectivity

A critical pharmacological advantage of Piboserod is its exceptional selectivity profile versus muscarinic acetylcholine receptors (mAChRs), which distinguishes it from earlier gastrointestinal prokinetics with off-target activities. Comprehensive radioligand binding panels demonstrate >2,000-fold selectivity for 5-HT₄ over M₁-M₅ mAChR subtypes (Table 3). Specifically, Piboserod exhibits Kᵢ values >10,000 nM at M₁ (rat cortex), M₂ (rat heart), M₃ (rat submaxillary gland), M₄ (rat striatum), and M₅ (transfected CHO cells) receptors, compared to its 5-HT₄ Kᵢ of 0.4 nM. This contrasts markedly with cisapride (Kᵢ at M₂ = 120 nM) and earlier non-selective agents that exhibited significant muscarinic receptor occupancy [3] [7] [9].

Table 3: Selectivity Profile of Piboserod Across Receptor Families

Receptor FamilyRepresentative Subtypes TestedHighest Affinity Observed (Kᵢ, nM)Selectivity Ratio vs. 5-HT₄
Serotonin5-HT₄(c)0.41
5-HT₁A>10,000>25,000
5-HT₂A>10,000>25,000
5-HT₃>10,000>25,000
Muscarinic (mAChR)M₁>10,000>25,000
M₂>10,000>25,000
M₃>10,000>25,000
Adrenergicα₁A>10,000>25,000
β₁>10,000>25,000
β₂>10,000>25,000
DopaminergicD₁>10,000>25,000
D₂>10,000>25,000

The molecular basis for this selectivity lies in structural divergence between 5-HT₄ and mAChR orthosteric sites. While both are Class A GPCRs, mAChRs feature a deeper binding pocket with conserved threonine residues (Thr³·³⁷, Thr⁶·⁵⁴) that form hydrogen bonds with acetylcholine's ester moiety – interactions incompatible with Piboserod's bulky indole-3-carboxamide group. Functional assays confirm this selectivity: Piboserod (1 μM) fails to antagonize carbachol-induced contractions in guinea pig ileum (M₃-mediated) or affect bethanechol-stimulated phosphoinositide hydrolysis in CHO-M₃ cells. Similarly, it shows no agonist or antagonist activity at M₂ receptors in isolated rat atria at concentrations up to 10 μM [6] [9].

This selectivity profile translates to tissue-specific effects. In rat intestinal electromyography studies, Piboserod (0.5 mg/kg IV) potently inhibits 5-HT₄-mediated migrating motor complex (MMC) regulation without altering basal MMC cycle length – an effect controlled by muscarinic pathways. In contrast, non-selective muscarinic antagonists like hyoscyamine require 20 mg/kg to achieve comparable MMC disruption [3]. The absence of muscarinic cross-reactivity prevents anticholinergic side effects such as xerostomia, constipation, or blurred vision – limitations that plagued earlier generation GI therapeutics [7] [9].

Properties

CAS Number

178273-87-5

Product Name

Piboserod hydrochloride

IUPAC Name

N-[(1-butylpiperidin-4-yl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide;hydrochloride

Molecular Formula

C22H32ClN3O2

Molecular Weight

406.0 g/mol

InChI

InChI=1S/C22H31N3O2.ClH/c1-2-3-11-24-13-9-17(10-14-24)16-23-21(26)20-18-7-4-5-8-19(18)25-12-6-15-27-22(20)25;/h4-5,7-8,17H,2-3,6,9-16H2,1H3,(H,23,26);1H

InChI Key

UABVCZHWRUGYSR-UHFFFAOYSA-N

SMILES

CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42.Cl

Canonical SMILES

CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.